REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Mg+2:5].[C:6]([O-:9])(=[O:8])[CH3:7]>O>[OH2:3].[OH2:8].[OH2:3].[OH2:3].[C:1]([O-:4])(=[O:3])[CH3:2].[Mg+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[O-2:3].[Mg+2:5] |f:0.1.2,4.5.6.7.8.9.10,11.12|
|
Name
|
magnesium acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
magnesium acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A glassware article (bottle) was heated
|
Type
|
CUSTOM
|
Details
|
to provide a surface temperature of about 640° C
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Mg+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Mg+2:5].[C:6]([O-:9])(=[O:8])[CH3:7]>O>[OH2:3].[OH2:8].[OH2:3].[OH2:3].[C:1]([O-:4])(=[O:3])[CH3:2].[Mg+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[O-2:3].[Mg+2:5] |f:0.1.2,4.5.6.7.8.9.10,11.12|
|
Name
|
magnesium acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
magnesium acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A glassware article (bottle) was heated
|
Type
|
CUSTOM
|
Details
|
to provide a surface temperature of about 640° C
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Mg+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Mg+2:5].[C:6]([O-:9])(=[O:8])[CH3:7]>O>[OH2:3].[OH2:8].[OH2:3].[OH2:3].[C:1]([O-:4])(=[O:3])[CH3:2].[Mg+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[O-2:3].[Mg+2:5] |f:0.1.2,4.5.6.7.8.9.10,11.12|
|
Name
|
magnesium acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
magnesium acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A glassware article (bottle) was heated
|
Type
|
CUSTOM
|
Details
|
to provide a surface temperature of about 640° C
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Mg+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |